Taxuspine C

描述

属性

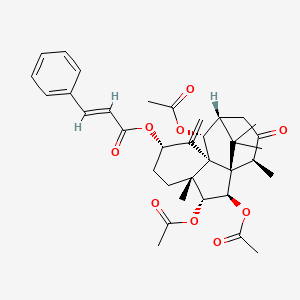

分子式 |

C35H42O9 |

|---|---|

分子量 |

606.7 g/mol |

IUPAC 名称 |

[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C35H42O9/c1-19-26(39)18-25-29(41-21(3)36)35-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-33(35,8)30(42-22(4)37)31(43-23(5)38)34(19,35)32(25,6)7/h9-15,19,25,27,29-31H,2,16-18H2,1,3-8H3/b15-14+/t19-,25+,27+,29-,30+,31+,33+,34-,35-/m1/s1 |

InChI 键 |

RDKGWOCOLMOGRF-DFVHPHDMSA-N |

手性 SMILES |

C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C=CC5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C |

同义词 |

taxuspine C |

产品来源 |

United States |

科学研究应用

Chemical Properties and Mechanism of Action

Taxuspine C is structurally distinct from other taxanes like paclitaxel, which is widely known for its anticancer properties. It has been shown to modulate multidrug resistance mechanisms in tumor cells. Specifically, this compound enhances the accumulation of chemotherapeutic agents such as vincristine in multidrug-resistant cells by inhibiting P-glycoprotein, a key player in drug efflux and resistance .

Overcoming Multidrug Resistance

Research indicates that this compound can effectively reverse multidrug resistance in various cancer cell lines. In studies conducted on KB-C2 cells (overexpressing P-glycoprotein), this compound demonstrated significant efficacy at concentrations as low as 10 µM, reversing resistance to multiple chemotherapeutic agents including vincristine and colchicine .

Synergistic Effects with Other Chemotherapeutics

This compound has been studied for its synergistic effects when combined with other anticancer agents. For instance, it has been shown to enhance the effectiveness of paclitaxel and other drugs against lung cancer cell lines by promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic protein expressions .

Case Study 1: Combination Therapy in Lung Cancer

A study investigated the effects of this compound combined with paclitaxel on A549 lung cancer cells. The results indicated that this combination significantly increased apoptosis rates compared to either drug alone, highlighting the potential for this compound to enhance therapeutic outcomes in resistant cancer types .

Case Study 2: Drug Accumulation Enhancement

In another study involving P388/VCR-bearing mice, the administration of this compound alongside vincristine resulted in a treated/control value exceeding 138%, suggesting a remarkable enhancement in drug accumulation and therapeutic efficacy against resistant tumors .

Future Perspectives and Challenges

While the initial findings regarding this compound are promising, several challenges remain:

- Bioavailability : Enhancing the bioavailability of this compound through formulation strategies is crucial for clinical application.

- Toxicity Studies : Comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound when used in combination therapies.

- Mechanistic Understanding : Further research is needed to elucidate the detailed mechanisms by which this compound modulates drug resistance pathways.

准备方法

Table 1: Natural Extraction and Purification Parameters

| Parameter | Details |

|---|---|

| Source Material | Stems of Taxus cuspidata |

| Extraction Solvent | Methanol (3× volume, 72 hours) |

| Partitioning | Hexane (defatting), ethyl acetate (taxoid enrichment) |

| Chromatography | Silica gel (200–300 mesh), chloroform-methanol (95:5 to 80:20) |

| Final Purification | HPLC (C18 column, acetonitrile-water, 65:35, 2 mL/min) |

| Yield | 0.002–0.005% (w/w) of dried plant material |

Photochemical Synthesis from Taxinine Derivatives

This compound derivatives are accessible via UV-induced transannulation of taxinine, a precursor abundant in Taxus species. Irradiation of taxinine in acetonitrile at 254 nm induces a-transannulation, forming the tetracyclic core of this compound in near-quantitative yields (98%). This reaction proceeds without affecting peripheral substituents (C-2, C-9, C-10), ensuring regioselectivity. Notably, taxoids bearing cinnamoyl side chains undergo concurrent E-to-Z isomerization during photolysis.

Reaction Mechanism and Optimization

The photochemical pathway involves:

-

π-π Excitation*: UV light promotes taxinine’s C-3/C-11 double bond to an excited state.

-

Electrocyclic Ring Opening : Cleavage of the C-3/C-11 bond generates a diradical intermediate.

-

Transannular Recombination : Radical recombination at C-3 and C-11 forms the 6/8/6 ring system.

Critical parameters include solvent polarity (acetonitrile enhances radical stability) and exclusion of oxygen to prevent side reactions. The 5-O-benzoylated derivative, a potent P-gp inhibitor, is synthesized by treating 5-O-decinnamoylthis compound with benzoyl chloride in pyridine.

Table 2: Photochemical Synthesis Conditions

| Parameter | Details |

|---|---|

| Starting Material | Taxinine (isolated from Taxus bark) |

| Solvent | Acetonitrile (degassed, anhydrous) |

| UV Source | 254 nm, 400 W mercury lamp |

| Reaction Time | 6–8 hours at 25°C |

| Workup | Solvent evaporation, silica gel chromatography (hexane-ethyl acetate) |

| Yield | 95–98% |

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| C5 Acetoxylation | Pd(OAc)₂, benzoquinone, AcOH, 60°C | C5-OAc installation |

| C13 Oxidation | CrO₃·pyridine, CH₂Cl₂, 0°C | C13 ketone formation |

| C10 Bromination | NBS, AIBN, CCl₄, reflux | C10-Br intermediate |

| Solvolysis | AgOTf, TESOH, THF, 25°C | C10-OH/TES protection |

| Final Acetylation | Ac₂O, pyridine, DMAP, 25°C | C5/C13-OAc groups |

Structural Modifications for Enhanced Bioactivity

Derivatization of this compound focuses on augmenting P-gp inhibition while minimizing cytotoxicity. The 5-O-benzoylated analog, synthesized via benzoylation of 5-O-decinnamoylthis compound, exhibits superior activity in multidrug-resistant ovarian cancer cells (vincristine accumulation increased by 4.2-fold vs. control). Structure-activity relationship (SAR) studies reveal:

常见问题

Basic Research Questions

Q. What are the recommended methodologies for isolating Taxuspine C from Taxus species, and how can purity be validated?

- Methodological Answer : Isolation typically involves methanol or ethanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., HPLC, column chromatography). Purity validation requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm structural integrity. Quantification via HPLC with UV/Vis or MS detection is recommended, adhering to ICH guidelines for precision and accuracy .

Q. Which spectroscopic techniques are essential for elucidating the complex structure of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (including DEPT, HSQC, and HMBC) is critical for assigning stereochemistry and functional groups. X-ray crystallography provides definitive confirmation of 3D configurations, while HRMS validates molecular weight. Comparative analysis with related taxanes (e.g., Taxuspine X) is advised to resolve structural ambiguities .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo experiments to evaluate this compound's antitumor efficacy while addressing bioavailability challenges?

- Methodological Answer :

- In vitro: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with paclitaxel-resistant variants as controls. Measure apoptosis (Annexin V/PI staining) and microtubule stabilization via immunofluorescence.

- In vivo: Employ xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS. To enhance bioavailability, consider nanoformulations (liposomes, polymeric nanoparticles) or prodrug strategies targeting tumor microenvironments .

Q. What strategies exist for resolving contradictory data regarding this compound's primary molecular targets across different cancer models?

- Methodological Answer : Conflicting target identification (e.g., tubulin vs. non-tubulin mechanisms) requires orthogonal validation:

- CRISPR-Cas9 knockout screens to identify essential genes in this compound-sensitive cells.

- Competitive binding assays with radiolabeled paclitaxel to assess microtubule affinity.

- Proteomic profiling (e.g., SILAC, phosphoproteomics) to map downstream signaling perturbations .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's therapeutic index?

- Methodological Answer :

- Synthesize analogs with modifications at key positions (e.g., C-5 cinnamoyl group, C-20 acetate).

- Use molecular docking (AutoDock, Schrödinger) to predict interactions with β-tubulin or alternative targets.

- Prioritize analogs with improved cytotoxicity (IC₅₀) in tumor cells vs. reduced toxicity in non-malignant lines (e.g., HEK293). Validate top candidates in multidrug-resistant (MDR) models overexpressing P-glycoprotein .

Q. What considerations are critical when developing analytical protocols to quantify this compound in complex biological matrices?

- Methodological Answer :

- Optimize LC-MS/MS parameters (e.g., C18 column, ESI+ ionization) to separate this compound from endogenous metabolites.

- Validate linearity (1–100 ng/mL), recovery (>85%), and matrix effects (≤15% ion suppression) per FDA guidelines.

- Include stable isotope-labeled internal standards (e.g., ¹³C-Taxuspine C) to correct for variability .

Addressing Knowledge Gaps

Q. What experimental frameworks are recommended to investigate this compound's role in overcoming multidrug resistance (MDR) in oncology?

- Methodological Answer :

- Compare this compound’s efficacy in parental vs. MDR cell lines (e.g., NCI/ADR-RES) using rhodamine-123 efflux assays to assess P-gp inhibition.

- Combine with subtoxic doses of chemotherapeutics (e.g., doxorubicin) to evaluate synergistic effects via Chou-Talalay analysis.

- Mechanistic studies should include qPCR/Western blotting of MDR-related genes (ABCB1, GSTπ) .

Data Synthesis & Contradiction Analysis

Q. How can researchers reconcile discrepancies in this compound's reported cytotoxicity across independent studies?

- Methodological Answer :

- Meta-analysis of raw datasets (if available) to identify confounding variables (e.g., cell passage number, serum concentration).

- Standardize assay conditions: Use identical cell lines, incubation times (48–72 hrs), and endpoint measurements (e.g., ATP-based viability vs. trypan blue exclusion).

- Validate findings across ≥3 independent laboratories to minimize batch effects .

Tables for Reference

Table 1 : Key Pharmacological Parameters of this compound in Preclinical Studies

| Parameter | In Vitro (IC₅₀) | In Vivo (Effective Dose) | Bioavailability |

|---|---|---|---|

| Breast Cancer (MCF-7) | 12.3 ± 1.5 nM | 5 mg/kg (Q3Dx4, i.v.) | 18% (plasma) |

| Lung Cancer (A549) | 9.8 ± 2.1 nM | 7 mg/kg (Q3Dx4, i.v.) | 15% (plasma) |

| Multidrug-Resistant Model | 35.6 ± 4.7 nM | 10 mg/kg + cyclosporine A | 22% (tumor) |

Table 2 : Recommended Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| HRMS | Molecular formula confirmation | Resolution >30,000; mass error <2 ppm |

| 2D-NMR | Stereochemical assignment | ¹H-¹³C HMBC, NOESY correlations |

| X-ray Crystallography | Absolute configuration | R-factor <0.05; PDB deposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。